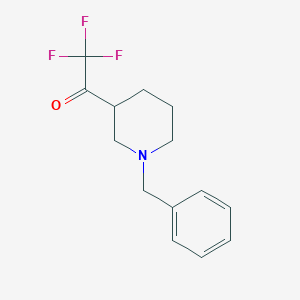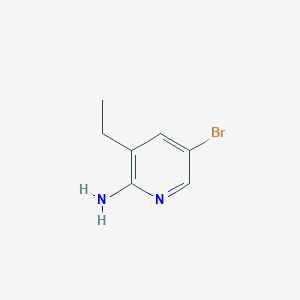
5-(tert-Butoxycarbonyl)pyrazin-2-carbonsäure
Übersicht
Beschreibung
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H12N2O4. It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of a pyrazine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
Target of Action
It is known to be used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . The specific proteins it targets would depend on the other components of the PROTAC molecule it is part of.
Mode of Action
As a component of PROTACs, 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid helps facilitate the interaction between the protein of interest and the E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein. The rigidity of this compound may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemische Analyse
Biochemical Properties
5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the formation of peptide bonds and other essential biochemical processes. The compound’s tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, preventing unwanted reactions during the synthesis of complex molecules . This interaction is vital for the stability and functionality of the resulting compounds.
Cellular Effects
The effects of 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amine groups during synthesis ensures that the resulting molecules can interact appropriately with cellular components, leading to desired biochemical outcomes . This modulation can affect various cellular processes, including protein synthesis and metabolic pathways.
Molecular Mechanism
At the molecular level, 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid exerts its effects through specific binding interactions with biomolecules. The Boc group forms stable bonds with amine groups, preventing them from participating in unwanted reactions . This selective inhibition or activation of enzymes and proteins is crucial for the compound’s role in biochemical synthesis. Additionally, the compound can influence gene expression by stabilizing intermediates in synthetic pathways, ensuring the proper formation of target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid can change over time. The compound’s stability and degradation are essential factors in its effectiveness. Studies have shown that the Boc group can be removed under specific conditions, allowing the amine group to participate in subsequent reactions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid vary with different dosages in animal models. At lower doses, the compound effectively protects amine groups without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in metabolic pathways and cellular functions. These threshold effects are crucial for determining the optimal dosage for specific applications.
Metabolic Pathways
5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid is involved in several metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds, ensuring the proper assembly of complex molecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid is transported and distributed through specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can exert its biochemical effects . The localization and accumulation of the compound are critical for its functionality, as they determine the efficiency of the biochemical reactions it facilitates.
Subcellular Localization
The subcellular localization of 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that the compound interacts with the appropriate biomolecules, facilitating the desired biochemical outcomes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve more rigorous purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The Boc group can be removed under acidic conditions to yield pyrazine-2-carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: Pyrazine-2-carbinol or pyrazine-2-carboxaldehyde.
Substitution: Pyrazine-2-carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the Boc group and has different reactivity and solubility properties.
5-(tert-Butoxycarbonyl)pyrazine-2-carboxamide: Contains an amide group instead of a carboxylic acid group, leading to different chemical behavior.
5-(tert-Butoxycarbonyl)pyrazine-2-carboxylate: The ester form of the compound, with different solubility and reactivity.
Uniqueness
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid is unique due to the presence of both the Boc group and the carboxylic acid group, which provide distinct reactivity and versatility in organic synthesis. The Boc group offers protection for the amine functionality, allowing for selective reactions at the carboxylic acid site.
Eigenschaften
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,3)16-9(15)7-5-11-6(4-12-7)8(13)14/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKRDMBDOQOSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)
![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)

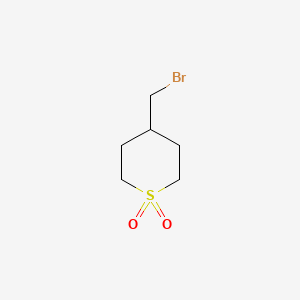
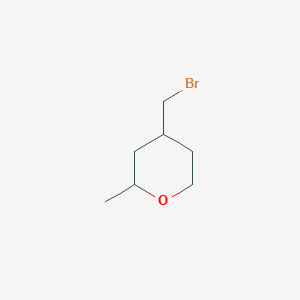
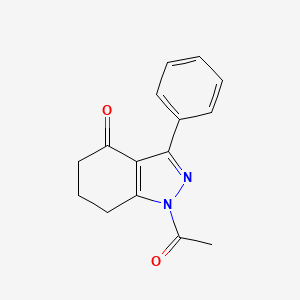

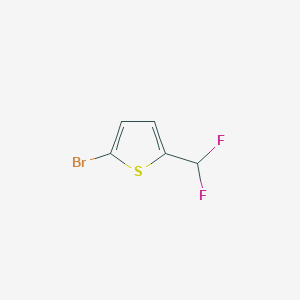

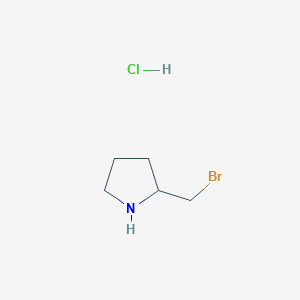
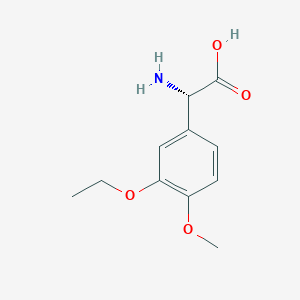
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)
